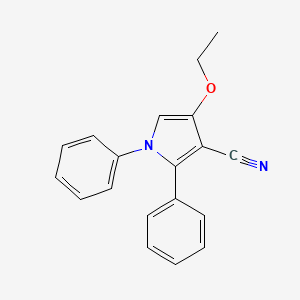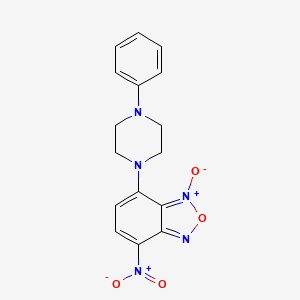
Benzofurazan, 4-nitro-7-(4-phenyl-1-piperazinyl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofurazan, 4-nitro-7-(4-phenyl-1-piperazinyl)-, 1-oxide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of benzofurazans, which are heterocyclic compounds containing a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 4-nitro-7-(4-phenyl-1-piperazinyl)-, 1-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of benzofurazan followed by the introduction of the phenylpiperazinyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzofurazan, 4-nitro-7-(4-phenyl-1-piperazinyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylpiperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenylpiperazinyl moiety.
Scientific Research Applications
Benzofurazan, 4-nitro-7-(4-phenyl-1-piperazinyl)-, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Benzofurazan, 4-nitro-7-(4-phenyl-1-piperazinyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The phenylpiperazinyl moiety may enhance binding affinity to specific targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzofurazan: The parent compound without the nitro and phenylpiperazinyl groups.
4-Nitrobenzofurazan: Lacks the phenylpiperazinyl group but contains the nitro group.
7-(4-Phenyl-1-piperazinyl)benzofurazan: Contains the phenylpiperazinyl group but lacks the nitro group.
Uniqueness
Benzofurazan, 4-nitro-7-(4-phenyl-1-piperazinyl)-, 1-oxide is unique due to the combination of the nitro group and the phenylpiperazinyl moiety, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61785-70-4 |
|---|---|
Molecular Formula |
C16H15N5O4 |
Molecular Weight |
341.32 g/mol |
IUPAC Name |
7-nitro-3-oxido-4-(4-phenylpiperazin-1-yl)-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C16H15N5O4/c22-20(23)13-6-7-14(16-15(13)17-25-21(16)24)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2 |
InChI Key |
RSXBJYGOGDROLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C4=NO[N+](=C34)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


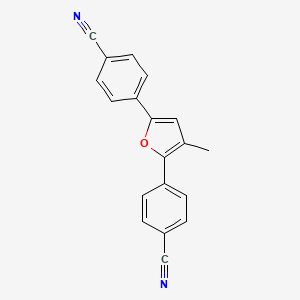
![N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine](/img/structure/B14554654.png)
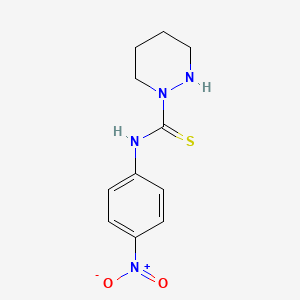
![2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14554664.png)
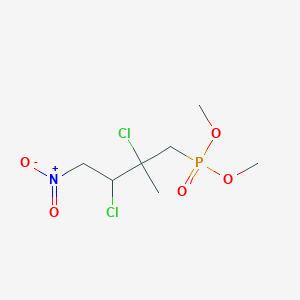
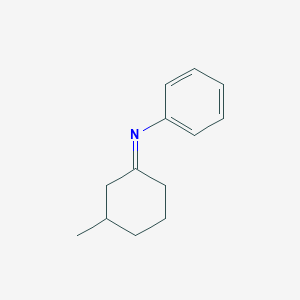
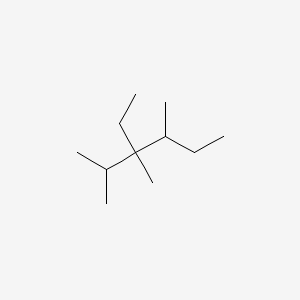
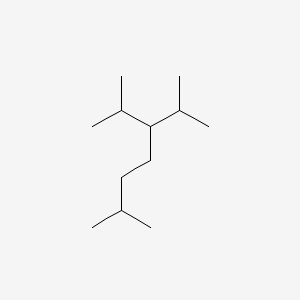
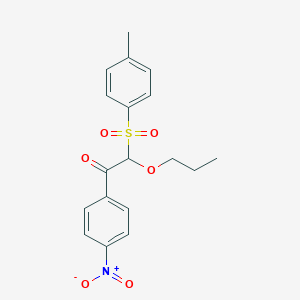
![Bromo{[(chloromethyl)(diphenyl)silyl]methyl}dimethylsilane](/img/structure/B14554705.png)
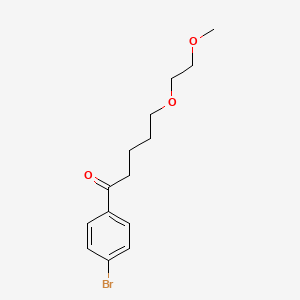
![N-{[1-(4-Ethoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine](/img/structure/B14554711.png)
![N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline](/img/structure/B14554716.png)
